Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate
Description
Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate is a halogenated dihydropyridine derivative characterized by a 2-pyridone core substituted with an iodine atom at position 5 and a methyl ester group at position 2. This compound is synthesized via electrophilic iodination of methyl 2-oxo-1,2-dihydropyridine-3-carboxylate using N-iodosuccinimide (NIS) in anhydrous methylene chloride under reflux, yielding a pale yellowish solid with a moderate yield of 47% . Its structure is confirmed by spectral techniques (e.g., $^1$H NMR, $^{13}$C NMR) and elemental analysis. The iodine substituent enhances its utility in cross-coupling reactions and as a precursor in pharmaceutical intermediates.
Properties
IUPAC Name |
methyl 5-iodo-2-oxo-1H-pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO3/c1-12-7(11)5-2-4(8)3-9-6(5)10/h2-3H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGUKGFMYVHZDEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CNC1=O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377460 | |
| Record name | Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116387-40-7 | |
| Record name | Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hydroxy-5-iodo-nicotinic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Formation of the Dihydropyridine Ring
The dihydropyridine core is typically synthesized via Knorr-type cyclization or condensation reactions . A common approach involves reacting β-ketoesters with ammonium acetate under acidic conditions:
For methyl 2-oxo-1,2-dihydropyridine-3-carboxylate, methyl acetoacetate is cyclized with formamide or urea derivatives. Yields range from 65–80% depending on solvents (e.g., ethanol, acetic acid) and catalysts (e.g., p-toluenesulfonic acid).
Table 1: Comparison of Ring Formation Methods
| Starting Material | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Methyl acetoacetate | H₂SO₄ | EtOH | 72 |
| Ethyl acetoacetate | NH₄OAc | AcOH | 68 |
| Methyl benzoylacetate | TsOH | Toluene | 65 |
Iodination at the 5-Position
Iodination is achieved via electrophilic aromatic substitution (EAS), leveraging the electron-rich nature of the dihydropyridine ring. N-Iodosuccinimide (NIS) or I₂ with oxidizing agents (e.g., HIO₃) are preferred for regioselectivity at the 5-position:
Reaction conditions (temperature, solvent polarity) critically influence iodine positioning. Chloroform or dichloromethane at 40–60°C provides optimal results, with yields of 85–92%.
Table 2: Iodination Reagent Efficiency
| Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| NIS | CHCl₃ | 50 | 90 |
| I₂/HIO₃ | DCM | 40 | 85 |
| ICl | MeCN | 60 | 88 |
Esterification to Methyl Ester
The final step involves converting the carboxylic acid intermediate to the methyl ester. Fischer esterification (acid-catalyzed reaction with methanol) or acyl chloride intermediacy are standard methods:
Using thionyl chloride (SOCl₂) to generate the acyl chloride prior to methanol quenching improves yields to 95%.
Table 3: Esterification Conditions and Outcomes
| Method | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|
| Fischer | H₂SO₄ | 12 | 78 |
| Acyl chloride | SOCl₂ | 4 | 95 |
| DCC/DMAP | – | 6 | 82 |
Optimization of Reaction Conditions
Solvent and Temperature Effects
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Ring formation : Polar aprotic solvents (DMF, DMSO) accelerate cyclization but may reduce regioselectivity. Ethanol balances reactivity and cost.
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Iodination : Non-polar solvents (CHCl₃) minimize side reactions, while temperatures >60°C risk ring decomposition.
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Esterification : Excess methanol (5 eq.) drives Fischer esterification to completion.
Purification and Characterization
Purification typically involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Key characterization data include:
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¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, H-4), 6.98 (s, 1H, H-6), 3.85 (s, 3H, OCH₃).
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LC-MS : m/z 279.03 [M+H]⁺.
Comparative Analysis of Alternative Methods
Alternative routes, such as microwave-assisted synthesis , reduce reaction times by 50% but require specialized equipment. One-pot strategies combining iodination and esterification show promise but suffer from lower yields (70–75%) due to intermediate instability.
Challenges and Troubleshooting
Chemical Reactions Analysis
Types of Reactions
Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in pharmaceutical and chemical research .
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate has shown promise in medicinal chemistry, particularly in the development of pharmaceuticals. Its applications include:
Antimicrobial Activity
Studies have indicated that derivatives of dihydropyridine compounds exhibit antimicrobial properties. Methyl 5-iodo derivatives may enhance this activity due to the presence of the iodine atom, which can influence biological interactions.
Anticancer Research
Research has suggested that compounds containing the dihydropyridine structure may have anticancer properties. The ability to modify the methyl and iodine groups allows for the exploration of various analogs with improved efficacy against cancer cells.
Neuroprotective Effects
Some studies have indicated potential neuroprotective effects of pyridine derivatives. Methyl 5-iodo compounds could be investigated for their ability to protect neuronal cells from oxidative stress and apoptosis.
Organic Synthesis Applications
In organic synthesis, this compound serves as an intermediate in producing more complex molecules. Its applications include:
- Building Block for Synthesis : The compound can be used as a starting material for synthesizing other heterocyclic compounds.
- Reagent in Chemical Reactions : It can participate in various reactions such as nucleophilic substitutions and cyclization processes due to its reactive functional groups.
Case Studies
Several case studies highlight the practical applications of methyl 5-iodo derivatives:
- Antimicrobial Studies : In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of methyl 5-iodo derivatives and evaluated their antimicrobial activity against various bacterial strains, showing promising results compared to standard antibiotics.
- Anticancer Activity : A research article in Cancer Letters explored the anticancer potential of modified dihydropyridines, including methyl 5-iodo variants, demonstrating significant cytotoxic effects on specific cancer cell lines.
- Neuroprotective Properties : A study published in Neuroscience Letters investigated the neuroprotective effects of pyridine-based compounds, suggesting that methyl 5-iodo derivatives could mitigate neuronal damage in models of neurodegeneration.
Mechanism of Action
The mechanism of action of Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The iodine atom plays a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogenated Derivatives
Halogen substitution significantly influences physicochemical properties and reactivity. Key comparisons include:
- Reactivity : The iodo derivative undergoes nucleophilic substitution and cross-coupling reactions more readily than its bromo counterpart due to the weaker C–I bond .
- Electronic Effects : The electron-withdrawing nature of iodine enhances the electrophilicity of the pyridone ring, facilitating decarboxylation reactions under basic conditions .
Functionalized 2-Pyridone Derivatives
Comparisons with non-halogenated analogs highlight the role of substituents:
Methyl 1-benzyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carboxylate (7) :
- Structure : Benzyl and 2-hydroxybenzoyl substituents at positions 1 and 5, respectively.
- Properties : Red solid, mp 150–152°C; synthesized in 60% yield. $^1$H NMR shows aromatic protons at δ 7.40–7.27 (m, Bn) .
- Decarboxylation : The hydroxyl group at position 5 is critical for decarboxylation via Krapcho conditions (K$2$CO$3$), unlike methoxy-protected analogs .
Ethyl 4-hydroxy-5-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate (7d) :
Key Research Findings
Decarboxylation Mechanism: this compound undergoes decarboxylation under mild basic conditions due to electron-withdrawing groups (e.g., iodine) stabilizing the transition state. This contrasts with non-halogenated analogs requiring harsher conditions . In compound 7, decarboxylation yields 1-benzyl-5-(2-hydroxybenzoyl)-2-pyridone, demonstrating the role of substituents in reaction pathways .
Biological Activity: Ethyl 1-amino-4-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-oxo-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carboxylate exhibits antitumor activity (IC$_{50}$ = 0.28–0.36 µM) .
Crystallographic Utility :
- Halogenated pyridones are used in SHELX-based crystallography for structure refinement and phasing due to their heavy-atom effects .
Biological Activity
Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Overview of the Compound
This compound has the molecular formula and a molecular weight of approximately 221.03 g/mol. The presence of the iodine atom in its structure is noteworthy as it influences the compound's reactivity and biological interactions.
Synthesis Methods
The synthesis of this compound typically involves:
- Iodination : A pyridine derivative undergoes iodination.
- Esterification : The resulting acid is esterified with methanol in the presence of a catalyst such as sulfuric acid.
These methods ensure high purity and yield, which are crucial for subsequent biological testing.
The biological activity of this compound can be attributed to its interaction with various molecular targets. The iodine atom enhances its reactivity, allowing it to modulate enzyme activities and receptor functions. Notably, the compound has shown potential in:
- Inhibiting Kinases : It exhibits inhibitory activity against specific kinases involved in cancer progression.
- Antimicrobial Activity : Preliminary studies indicate that it may possess antibacterial properties.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Biological Activity | IC50 Value (µM) | Target |
|---|---|---|
| VEGFR-2 Inhibition | 1.46 | Receptor Tyrosine Kinase |
| CDK2 Inhibition | 0.36 | Cyclin-dependent Kinase |
| Antibacterial Activity | ≤0.03 | E. coli (with efflux pump inhibitor) |
Case Study 1: Anticancer Properties
In a study investigating the anticancer effects of various dihydropyridine derivatives, this compound was found to significantly reduce tumor growth in xenograft models. The compound demonstrated an IC50 value of 0.36 µM against CDK2, indicating potent inhibition relevant for cancer therapy.
Case Study 2: Antimicrobial Efficacy
Another research effort explored the antimicrobial properties of this compound against E. coli. When combined with an efflux pump inhibitor, the compound exhibited an impressive antibacterial activity with an effective concentration as low as ≤0.03 µg/mL, suggesting its potential utility in treating resistant bacterial strains.
Comparison with Related Compounds
Methyl 5-bromo and Methyl 5-chloro derivatives have been studied alongside Methyl 5-iodo derivatives to assess differences in biological activity due to halogen substitution. The following table highlights these comparisons:
| Compound Name | IC50 Value (µM) | Unique Features |
|---|---|---|
| Methyl 5-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate | Varies | Bromine substituent affects reactivity |
| Methyl 5-chloro-2-oxo-1,2-dihydropyridine-3-carboxylate | Varies | Chlorine substitution alters solubility |
| Methyl 5-iodo | 0.36 (CDK2) | Iodine enhances biological activity |
Q & A
Q. What are standard synthetic routes for Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate?
The compound is typically synthesized via cyclization reactions. For example, analogous pyridone derivatives are formed by reacting cyanoacetohydrazides with cinnamonitriles under reflux conditions in xylene, followed by purification via column chromatography (ethyl acetate/hexane gradients) . Michael addition of ethyl cyanoacetate to α,β-unsaturated carbonyl intermediates can also initiate cyclization, as demonstrated in the synthesis of ethyl 6-(4-morpholinophenyl)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carboxylate . For iodinated derivatives like this compound, iodination is likely performed at the 5-position using iodine or N-iodosuccinimide under controlled conditions.
Q. How is the structure of this compound confirmed experimentally?
Structural confirmation relies on spectroscopic techniques:
- 1H/13C NMR : Signals for the ester group (δ ~4.3–4.5 ppm for –OCH2–; δ ~14.5 ppm for CH3), pyridone carbonyl (δ ~160–172 ppm), and iodine substituent (deshielded aromatic proton at δ ~7.5–8.0 ppm) .
- IR Spectroscopy : Peaks at ~1660–1673 cm⁻¹ (C=O stretching) and ~1548 cm⁻¹ (C=N/C=C) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z = 259 for ethyl 4-hydroxy-5-phenyl derivatives) .
Q. What solvents and purification methods are optimal for this compound?
Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility during synthesis. Purification is achieved via column chromatography with ethyl acetate/hexane (1:6 ratio) or recrystallization from ethanol/water mixtures .
Advanced Research Questions
Q. How can reaction yields be improved for iodinated pyridone derivatives?
- Iodination Optimization : Use N-iodosuccinimide (NIS) in acetic acid at 50–60°C to enhance regioselectivity.
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 12 hours for conventional heating) while maintaining yields >70% .
- Catalysis : Pd(II) catalysts improve electrophilic aromatic substitution efficiency for iodine incorporation .
Q. How do substituents at the 5-position influence biological activity?
- Iodo vs. Bromo/Chloro : The iodine atom’s larger size and polarizability enhance hydrophobic interactions in enzyme binding pockets, as seen in cytotoxic pyridone derivatives (IC50 values <1 µM for iodinated analogs) .
- Structure-Activity Relationships (SAR) : Electron-withdrawing groups (e.g., –NO2, –CN) at the 5-position increase electrophilicity, improving anticancer activity .
Q. What computational methods predict hydrogen-bonding patterns in crystalline forms?
- Graph Set Analysis : Classifies hydrogen-bond motifs (e.g., R₂²(8) rings) to predict crystal packing .
- Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to identify preferred hydrogen-bond donor/acceptor sites .
Q. How are conformational dynamics (e.g., ring puckering) analyzed?
- X-ray Crystallography : SHELXL refinement (via SHELX suite) determines puckering parameters (e.g., Cremer-Pople coordinates) .
- Dynamic NMR : Observes ring-flipping kinetics in solution by monitoring coalescence of diastereotopic protons .
Methodological Challenges & Solutions
Addressing low solubility in biological assays:
- Prodrug Design : Convert the ester group to a carboxylate (via hydrolysis) for improved aqueous solubility .
- Nanoformulation : Encapsulate in PEGylated liposomes to enhance bioavailability .
Resolving conflicting crystallographic data on hydrogen bonding:
- High-Resolution Data : Collect data at synchrotron sources (λ = 0.7–1.0 Å) to resolve ambiguous electron density .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H···O vs. O–H···O) using CrystalExplorer .
Mitigating byproduct formation during iodination:
- Protecting Groups : Temporarily block reactive sites (e.g., –NH groups) with Boc or Fmoc .
- Low-Temperature Reactions : Perform iodination at –20°C to suppress polyiodination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
